N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-2-phenylacetamide is a synthetic organic compound belonging to the benzamide class. It acts as a potent and selective inhibitor of the enzyme aldehyde dehydrogenase 2 (ALDH2) [, , , , ]. This enzyme plays a crucial role in detoxifying reactive aldehydes, like 4-hydroxy-trans-2-nonenal (4-HNE), which are associated with oxidative stress and cellular damage [, , ]. By inhibiting ALDH2, N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-2-phenylacetamide has been researched for its potential in understanding the role of ALDH2 in various physiological and pathological processes, particularly in relation to oxidative stress, inflammation, and cell death [, , ].
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-2-phenylacetamide consists of a benzodioxole ring linked to a cyano-phenylacetamide moiety through a methylene bridge []. Detailed structural analysis, including bond lengths, bond angles, and dihedral angles, would require X-ray crystallography or computational chemistry studies.
N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-2-phenylacetamide functions as a potent activator of ALDH2 [, , ]. While the exact mechanism of activation remains to be fully elucidated, studies suggest that this compound enhances ALDH2 activity, potentially by binding to and stabilizing the enzyme's active conformation [, , ]. This activation leads to increased detoxification of reactive aldehydes, thereby mitigating oxidative stress and its downstream consequences [, , ].
Spinal Cord Injury (SCI): Studies in mice have demonstrated that N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-2-phenylacetamide, by activating ALDH2, can mitigate SCI-induced damage []. This protective effect is attributed to the compound's ability to reduce 4-HNE accumulation, neuroinflammation, oxidative stress, and neuronal loss, ultimately leading to improved locomotor and sensory functions [].
Cardiac Arrest (CA): Research using a swine model of CA has shown that N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-2-phenylacetamide administration after resuscitation significantly improves cardiac and neurological outcomes []. This improvement is linked to the compound's ability to inhibit pyroptosis, a highly inflammatory form of programmed cell death, through the suppression of the NLRP3 inflammasome pathway [].
Ischemic Random Skin Flap Survival: In rat models of ischemic random skin flaps, N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-2-phenylacetamide demonstrated the potential to enhance flap viability []. This effect is attributed to its ability to inhibit mitophagy, a process of selective degradation of mitochondria, through the PINK1/Parkin signaling pathway []. Additionally, the compound exhibited anti-inflammatory and angiogenic properties, further contributing to improved flap survival [].
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 115-71-9
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7